1-ベンジルアゼチジン-2-カルボキサミド

説明

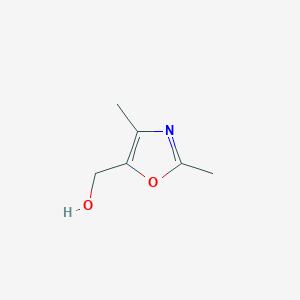

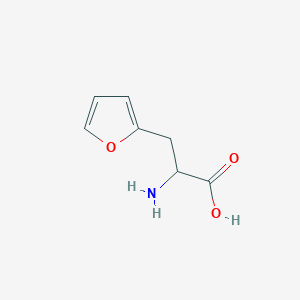

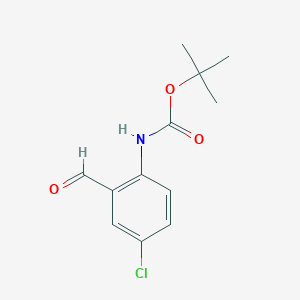

1-Benzylazetidine-2-carboxamide is a compound that falls within the broader category of carboxamides, which are amides derived from carboxylic acids where the nitrogen atom is bonded to a carbonyl group. Carboxamides like 1-Benzylazetidine-2-carboxamide are significant in medicinal chemistry due to their presence in various bioactive molecules and potential use in drug development.

Synthesis Analysis

The synthesis of carboxamide derivatives can be complex, involving multiple steps and various methodologies. For instance, the Ugi reaction followed by Staudinger/aza-Wittig or reduction reactions has been employed to synthesize enantiopure 3-carboxamide-1,4-benzodiazepin-5-ones, demonstrating the versatility of synthetic approaches in creating carboxamide frameworks with high diastereoselectivity . Additionally, a novel one-pot synthesis method has been developed for tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives, utilizing aromatic diamines, ketones, isocyanides, and water in the presence of a catalytic amount of p-toluenesulfonic acid at ambient temperature, yielding high product yields . These methods highlight the innovative strategies in the synthesis of carboxamide derivatives that could potentially be applied to the synthesis of 1-Benzylazetidine-2-carboxamide.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial for their biological activity. X-ray crystallography has been used to ascertain the regio- and stereochemistry of various carboxamide derivatives, such as the bis-β-C(sp3)-H arylated cyclobutanecarboxamides and ortho C(sp2)-H arylated benzamides . These structural analyses are essential for understanding the three-dimensional conformation of carboxamides, which is a key factor in their interaction with biological targets.

Chemical Reactions Analysis

Carboxamides can undergo a variety of chemical reactions, including C-H activation/functionalization. For example, 4-amino-2,1,3-benzothiadiazole (ABTD) has been used as a bidentate directing group for the Pd(II)-catalyzed sp2/sp3 C-H activation/functionalization of carboxamides, leading to arylation and oxygenation of these compounds . Such reactions are important for the modification of carboxamide derivatives to enhance their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamides like 1-Benzylazetidine-2-carboxamide are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in drug formulation. The presence of different substituents and functional groups can significantly alter these properties, affecting the compound's behavior in biological systems and its suitability for drug development.

科学的研究の応用

神経変性疾患研究

1-ベンジルアゼチジン-2-カルボキサミド: は、特にアルツハイマー病(AD)を含む神経変性疾患の管理における潜在的な役割について研究されています。 研究では、1-ベンジルアゼチジン-2-カルボキサミドの構造的に関連する化合物は、選択的ブチリルコリンエステラーゼ(BChE)阻害剤として作用する可能性があることが示唆されています 。BChEは、その活性の上昇がADの発症と相関している酵素です。BChEを阻害することにより、研究者はADの進行を遅らせたり、阻止したりすることを期待しており、この化合物は神経変性研究における貴重なツールとなっています。

抗コリンエステラーゼ活性

1-ベンジルアゼチジン-2-カルボキサミドと構造的に類似したベンゾイミダゾール誘導体の抗コリンエステラーゼ活性は、広く研究されてきました。 これらの化合物は、BChEの強力かつ選択的な阻害を示しており、ADの管理に役立つことが仮説されています 。アセチルコリンエステラーゼ(AChE)よりもBChEを選択的に阻害する能力は、AChEの阻害とは異なり、BChE活性が欠如すると明らかな生理学的障害が生じないため、重要です。

血液脳関門透過性

分子ドッキング研究では、1-ベンジルアゼチジン-2-カルボキサミド誘導体は血液脳関門を高度に透過すると予測されています 。この特性は、脳疾患を標的とする治療薬にとって重要であり、化合物が中枢神経系内の作用部位に効果的に到達することを可能にします。

毒性プロファイル評価

新規治療薬の開発において、毒性プロファイルの評価は不可欠です。 関連する化合物で行われた細胞増殖研究は、これらの分子の毒性プロファイルに関する洞察を提供し、これは薬物開発における重要なステップです .

治療薬開発

1-ベンジルアゼチジン-2-カルボキサミドとその誘導体に関する研究は、ADなどの疾患の治療薬を開発するための継続的な取り組みの一環です。 化合物の作用機序とそのようなBChEのような酵素との相互作用を理解することで、科学者はより効果的な治療法を設計することができます .

特性

IUPAC Name |

1-benzylazetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSSYUHBYRIDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448772 | |

| Record name | 1-benzylazetidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40432-40-4 | |

| Record name | 1-benzylazetidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

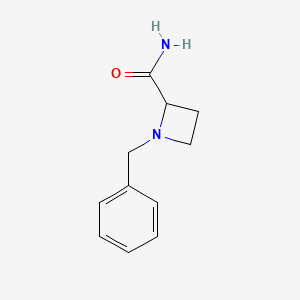

Q1: What is the significance of 1-Benzylazetidine-2-carboxamide in the context of antibacterial drug discovery?

A1: 1-Benzylazetidine-2-carboxamide serves as a key intermediate in the synthesis of (R)- and (S)-enantiomers of 2-aminomethyl-1-azetidinyl quinoline derivatives. [] These derivatives are being investigated for their potential as novel antibacterial agents, particularly against quinolone-resistant bacteria. The study aimed to identify potent C-7 substituents for quinolone molecules, and the 2-aminomethyl-1-azetidinyl group, derived from 1-Benzylazetidine-2-carboxamide, emerged as a promising candidate.

Q2: How was 1-Benzylazetidine-2-carboxamide utilized in the synthesis of the target compounds?

A2: The researchers employed optical resolution of 1-Benzylazetidine-2-carboxamide to separate its enantiomers (R and S). [] This resolution was crucial for synthesizing both enantiomers of the 2-aminomethyl-1-azetidinyl quinolines. By incorporating chirality into the drug design, the researchers aimed to investigate potential differences in activity and potency between the enantiomers.

Q3: What is the broader impact of this research on the field of medicinal chemistry?

A3: This study highlights the importance of exploring novel chemical structures and chirality in the development of new antibiotics. [] The identification of the 2-aminomethyl-1-azetidinyl group as a potent pharmacophore provides valuable insights for designing future generations of quinolone-based antibiotics, particularly in the face of rising antibiotic resistance. This research underscores the ongoing need for innovative approaches in medicinal chemistry to combat infectious diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

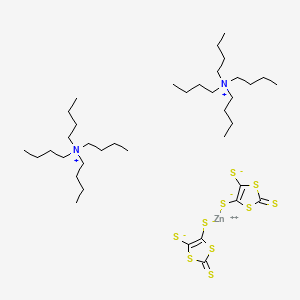

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)